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Abstract

SR-4835 is a potent and highly selective dual inhibitor of Cyclin-Dependent Kinase 12 (CDK12)
and Cyclin-Dependent Kinase 13 (CDK13).[1][2][3] Beyond its kinase inhibition, SR-4835
uniquely functions as a molecular glue, promoting the proteasomal degradation of cyclin K.[4]
[5][6] This dual mechanism of action leads to the downregulation of key DNA Damage
Response (DDR) genes, creating a "BRCAness" phenotype in cancer cells and sensitizing
them to DNA-damaging agents and PARP inhibitors.[4][7] This technical guide provides a
comprehensive overview of SR-4835, including its mechanism of action, quantitative efficacy
data, detailed experimental protocols, and visualizations of the relevant biological pathways
and experimental workflows.

Mechanism of Action

SR-4835 exerts its anti-cancer effects through a dual mechanism:

o ATP-Competitive Inhibition of CDK12/13: As a potent dual inhibitor, SR-4835 binds to the
ATP-binding pocket of CDK12 and CDK13, preventing the phosphorylation of their
substrates.[8][9] A key substrate of the CDK12-cyclin K complex is the C-terminal domain
(CTD) of RNA polymerase 1l (Pol 11).[8][9][10] Inhibition of Pol Il phosphorylation at Serine 2
(Ser2) by SR-4835 disrupts transcription elongation and leads to the premature cleavage
and polyadenylation of transcripts, particularly for long genes that are enriched for DDR
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pathway components.[7][9][10] This results in the downregulation of critical DDR proteins
such as BRCA1, ATM, and RAD51.[5][10]

e Molecular Glue-Mediated Degradation of Cyclin K: Uniquely, SR-4835 acts as a molecular
glue to induce the formation of a ternary complex between CDK12, its binding partner cyclin
K, and DDB1, a component of the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex.[4][5][6]
This induced proximity leads to the ubiquitination and subsequent proteasomal degradation
of cyclin K.[4][5] The degradation of cyclin K further inactivates CDK12, amplifying the effect
of direct kinase inhibition and contributing to the suppression of DDR gene expression.[4]
The benzimidazole side-chain of SR-4835 has been identified as crucial for this molecular
glue activity.[5][6]

Signaling Pathway Diagram

Caption: Mechanism of SR-4835 action.

Quantitative Data

The following tables summarize the key quantitative data for SR-4835 from various in vitro and
cell-based assays.

Table 1: In Vitro Binding Affinity and Inhibitory

Concentration
Target Assay Type Value Reference
CDK12 IC50 99 nM [1]12113]
CDK12 Kd 98 nM [1][2]
CDK13 Kd 4.9 nM [11[2]

Kd (for ternary
CDK12/CycK _ 54.3+5.4nM [4]
complex with DDB1)

Table 2: Cell-Based Efficacy
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Cell Line Assay Endpoint Value Reference
A549 (HiBiT- o DC50 (Cyclin K
HiBIT Assay i ~90 nM [4]
CycK) degradation)
EC50 (Ser2
MDA-MB-231 In-Cell Western phosphorylation 100 nM [9][11]
block)
Proliferation
A375 IC50 117.5nM [10]
Assay
Proliferation
Colo829 IC50 104.5 nM [10]
Assay
Proliferation
WM164 IC50 109.6 nM [10]
Assay
Proliferation
WM983A IC50 80.7 nM [10]
Assay
Proliferation
WM983B IC50 160.5 nM [10]
Assay

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for the
characterization of SR-4835.

Cell Proliferation (Clonogenic) Assay

This assay assesses the long-term effect of SR-4835 on the ability of single cells to form
colonies.

o Cell Seeding: Plate 500 cells per well in 6-well dishes in triplicate and allow them to adhere
overnight.

o Compound Treatment: Add SR-4835 at various concentrations to the medium and incubate
for 72 hours.
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o Colony Growth: Replace the drug-containing medium with fresh medium and allow cells to
grow for 7 to 10 days, changing the medium every 2 to 3 days.

» Staining and Quantification: Fix the colonies with a mixture of methanol and acetic acid, and
then stain with crystal violet. After washing and drying, the colonies can be counted.

Immunoblotting for Protein Expression and
Phosphorylation

This technique is used to detect and quantify specific proteins, such as cyclin K, and
phosphorylation events, like on RNA Pol .

o Cell Lysis: Treat cells with SR-4835 for the desired time and concentration. For degradation
studies, pre-treatment with a proteasome inhibitor like MG132 can be included.[4] Lyse the
cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

e Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

o SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel
and transfer them to a PVDF or nitrocellulose membrane.

o Antibody Incubation: Block the membrane and then incubate with primary antibodies against
the proteins of interest (e.g., cyclin K, p-Ser2 RNAPII, total RNAPII, DDR proteins, and a
loading control like tubulin or GAPDH). Follow this with incubation with a corresponding
HRP-conjugated secondary antibody.

» Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL)
substrate and an imaging system.

CRISPRICas9 Loss-of-Function Screen

This genetic screen can identify genes that are essential for the cytotoxic effects of SR-4835.

 Library Transduction: Infect a cell line (e.g., A375 melanoma cells) with a genome-wide
lentiviral gRNA library.[5]
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e Drug Selection: Treat the infected cell population with either vehicle (DMSO) or a cytotoxic
concentration of SR-4835.[5]

e Genomic DNA Extraction and Sequencing: After a period of selection, harvest the surviving
cells, extract genomic DNA, and amplify the gRNA sequences using PCR. Use next-
generation sequencing to determine the abundance of each gRNA in the treated versus the
control populations.[5]

o Data Analysis: Analyze the sequencing data to identify gRNAs that are depleted (synthetic
lethal genes) or enriched (rescue genes) in the SR-4835-treated population.[5]

Experimental Workflow Diagram
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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